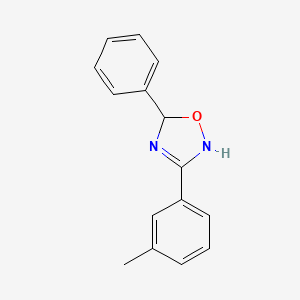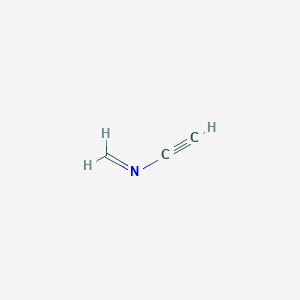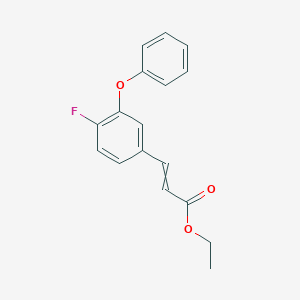
3-(3-Methylphenyl)-5-phenyl-2,5-dihydro-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylphenyl)-5-phenyl-2,5-dihydro-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-methylphenyl group and a phenyl group attached to the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-5-phenyl-2,5-dihydro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with nitriles under acidic or basic conditions. For instance, the reaction of 3-methylbenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methylphenyl)-5-phenyl-2,5-dihydro-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxadiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce dihydro-oxadiazoles.
Applications De Recherche Scientifique
3-(3-Methylphenyl)-5-phenyl-2,5-dihydro-1,2,4-oxadiazole has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and dyes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methylphenyl)-5-phenyl-2,5-dihydro-1,2,4-oxadiazole
- 3-(3-Methylphenyl)-5-(4-methylphenyl)-2,5-dihydro-1,2,4-oxadiazole
- 3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
Uniqueness
3-(3-Methylphenyl)-5-phenyl-2,5-dihydro-1,2,4-oxadiazole is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Its combination of a 3-methylphenyl group and a phenyl group makes it a versatile compound for various applications.
Propriétés
| 111249-46-8 | |
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
3-(3-methylphenyl)-5-phenyl-2,5-dihydro-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H14N2O/c1-11-6-5-9-13(10-11)14-16-15(18-17-14)12-7-3-2-4-8-12/h2-10,15H,1H3,(H,16,17) |
Clé InChI |
KARXMVQRPKJJCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC(ON2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)




